molecular formula C8H8ClN3O2 B11890570 5-Acetamido-2-chloroisonicotinamide

5-Acetamido-2-chloroisonicotinamide

Cat. No.: B11890570
M. Wt: 213.62 g/mol
InChI Key: FWSRCCKZXDAOJK-UHFFFAOYSA-N
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Description

5-Acetamido-2-chloroisonicotinamide is a chemical compound with the molecular formula C8H8ClN3O2 It is a derivative of isonicotinamide, characterized by the presence of an acetamido group at the 5-position and a chlorine atom at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-chloroisonicotinamide typically involves the acylation of 2-amino-5-chloropyridine. One common method includes dissolving 2-amino-5-chloropyridine in a suitable solvent, such as dichloromethane, and adding an organic base like triethylamine. Acetyl chloride is then slowly added to the reaction mixture, and the reaction is allowed to proceed until the starting materials are consumed. The reaction mixture is then poured into water, and the product is extracted using dichloromethane, followed by drying and purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-chloroisonicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Acylation Reactions: The acetamido group can participate in further acylation reactions to form more complex derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Acylation Reactions: Reagents such as acyl chlorides or anhydrides are used, often in the presence of a base like pyridine or triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-Acetamido-2-chloroisonicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of an acetamido group and a chlorine atom allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

5-acetamido-2-chloropyridine-4-carboxamide

InChI

InChI=1S/C8H8ClN3O2/c1-4(13)12-6-3-11-7(9)2-5(6)8(10)14/h2-3H,1H3,(H2,10,14)(H,12,13)

InChI Key

FWSRCCKZXDAOJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C(C=C1C(=O)N)Cl

Origin of Product

United States

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